molecular formula C20H24N4O2 B4505851 N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)tetrahydro-2-furancarboxamide

N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)tetrahydro-2-furancarboxamide

Cat. No.: B4505851
M. Wt: 352.4 g/mol
InChI Key: URYSQKBGNPMPKN-UHFFFAOYSA-N
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Description

N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)tetrahydro-2-furancarboxamide is a useful research compound. Its molecular formula is C20H24N4O2 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.18992602 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery of Novel Inhibitors

A series of 3-quinoline carboxamides has been identified as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showcasing their potential in cancer therapy and the study of ATM's role in DNA damage response mechanisms. These compounds are described as having suitable ADME properties for oral administration, indicating their potential in in vivo studies for disease models related to DNA double-strand breaks (DSBs) (Degorce et al., 2016).

Synthesis and Properties of Quinoline Derivatives

Research into the synthesis of N-(quinolin-6-yl)furan-2-carboxamide and its derivatives showcases the chemical versatility of quinoline-based compounds. These syntheses involve reactions that lead to various products with potential applications in materials science and as intermediates in pharmaceutical development (El’chaninov & Aleksandrov, 2017).

Antimicrobial and Antitubercular Activity

Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the potential of quinoline derivatives in developing new antimicrobial agents. This research is critical in the context of rising antibiotic resistance, highlighting the importance of discovering new compounds with antimicrobial properties (Holla et al., 2006).

Antioxidant Properties

The synthesis of new antioxidant pyrazolo[4,3-c]quinolin-3,4-diones and their evaluation for antioxidant properties underline the potential of these compounds in oxidative stress-related diseases. Antioxidants play a crucial role in mitigating the damage caused by free radicals, which is linked to various chronic conditions (Tomassoli et al., 2016).

Antifungal and Antiproliferative Activity

Further studies have led to the design and synthesis of 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives with demonstrated antifungal activities. This research highlights the importance of structural modification in enhancing the biological activities of quinoline derivatives, offering a pathway to the development of new antifungal agents (Yuan et al., 2011).

Properties

IUPAC Name

N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-12(2)11-24-19-15(10-14-9-13(3)6-7-16(14)21-19)18(23-24)22-20(25)17-5-4-8-26-17/h6-7,9-10,12,17H,4-5,8,11H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYSQKBGNPMPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(N=C2C=C1)N(N=C3NC(=O)C4CCCO4)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)tetrahydro-2-furancarboxamide
Reactant of Route 2
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N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)tetrahydro-2-furancarboxamide
Reactant of Route 3
Reactant of Route 3
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)tetrahydro-2-furancarboxamide
Reactant of Route 4
Reactant of Route 4
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)tetrahydro-2-furancarboxamide
Reactant of Route 5
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)tetrahydro-2-furancarboxamide
Reactant of Route 6
Reactant of Route 6
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)tetrahydro-2-furancarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.